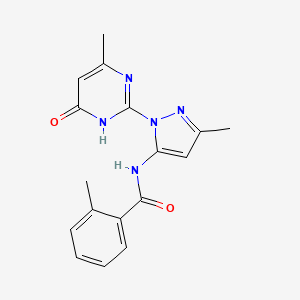

![molecular formula C11H11FN2 B2396867 6-氟-2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚 CAS No. 177858-77-4](/img/structure/B2396867.png)

6-氟-2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

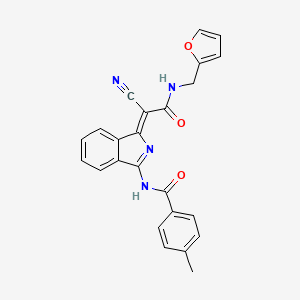

6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a chemical compound with the molecular formula C11H11FN2 . It has been used in the synthesis of various derivatives that have shown high anti-tumor activity .

Synthesis Analysis

The synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles has been achieved by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The reaction conditions involve the use of sulfuric acid at 0 - 100°C for 4 hours . The choice of the carbonyl component of the Fischer reaction is generally not limited .Molecular Structure Analysis

The molecular structure of 6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is characterized by the presence of a pyrido[4,3-b]indole core, which is a type of heterocyclic compound . The introduction of sulfonyl, alkyl, or aralkyl groups can increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles include the Fischer rearrangement and the Heck reaction . The introduction of sulfonyl, alkyl, or aralkyl groups can increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole are not fully known. The molecular weight is 226.67800 . The predicted boiling point is 330.0±37.0 °C and the predicted density is 1.245±0.06 g/cm3 .科学研究应用

合成和生理活性

2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚类化合物,包括6-氟衍生物,在合成方法和生理活性方面已得到广泛研究。研究表明,这些化合物表现出广泛的药理活性,使其成为药物化学领域的研究热点 (Ivashchenko, Mitkin, Kadieva, & Tkachenko, 2010)。

药理特性

研究表明,四氢-1H-吡啶并[4,3-b]吲哚的衍生物表现出一系列药理活性,包括抗组胺、神经抑制、抗心律失常、抗氧化和神经保护特性。这一广泛的活性突出了它们在药物应用中的潜力 (Ivanov, Afanas'ev, & Bachurin, 2001)。

抗氧化和细胞毒性

体外研究表明,各种6-甲氧基四氢-β-咔啉衍生物表现出中等抗氧化特性。这些发现对于探索这些化合物在管理氧化应激相关疾病中的潜在用途具有重要意义 (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015)。

放射性药物应用

化合物[(18) F]T807,其中包括一个氟-18标记的吡啶并[4,3-b]吲哚衍生物,在临床试验中显示出作为PET放射性药物用于成像tau的配对螺旋丝的希望。这一应用强调了氟化衍生物在诊断成像中的潜力 (Shoup et al., 2013)。

抗癌研究

2,3,4,5-四氢-1H-吡啶-[4,3-b]吲哚的新型衍生物已被设计和合成,并表现出抗肿瘤活性。这些发现为寻找有效的抗癌剂做出了贡献 (Feng, Teng, Gu, Yu, Luo, & Ye, 2018)。

作用机制

未来方向

The future directions for the study of 6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole could involve further exploration of its antitumor activity and the development of novel derivatives with increased activity . Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazards, would be beneficial.

属性

IUPAC Name |

6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9/h1-3,13-14H,4-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOAZAKVBMIMKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NC3=C2C=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid](/img/structure/B2396785.png)

![1-(4-Isopropylphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2396787.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-3-carboxamide](/img/structure/B2396788.png)

![N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide](/img/structure/B2396791.png)

![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2396795.png)

![N-(3-acetylphenyl)-2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2396797.png)

![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]-nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-nitrobenzoic acid](/img/structure/B2396798.png)